7-Bromo-2-tert-butyl-benzofuran
Description
Properties
Molecular Formula |
C12H13BrO |
|---|---|
Molecular Weight |
253.13 g/mol |
IUPAC Name |
7-bromo-2-tert-butyl-1-benzofuran |
InChI |
InChI=1S/C12H13BrO/c1-12(2,3)10-7-8-5-4-6-9(13)11(8)14-10/h4-7H,1-3H3 |
InChI Key |
JXDDIBSPURCQDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(O1)C(=CC=C2)Br |
Origin of Product |
United States |
Scientific Research Applications
Biological Applications
Research has highlighted several promising biological activities associated with 7-bromo-2-tert-butyl-benzofuran and its derivatives:
Anticancer Activity
Numerous studies have investigated the anticancer properties of benzofuran derivatives. For instance:
- A study found that compounds similar to this compound exhibited significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cells, with IC50 values in the nanomolar range .
- The compound's mechanism of action is believed to involve the modulation of tubulin polymerization, which is critical for cell division .
Antimicrobial Properties
Benzofuran derivatives have also been evaluated for their antibacterial and antifungal activities:
- Some derivatives demonstrated effective inhibition against a range of pathogenic bacteria and fungi, suggesting potential applications in treating infections .
Neuroprotective Effects
Research indicates that certain benzofuran compounds may modulate ion channels, particularly potassium channels, hinting at neuroprotective or neuroregulatory roles. This property could be beneficial in developing treatments for neurodegenerative diseases.
Industrial Applications
In addition to its biological significance, this compound serves as a valuable intermediate in organic synthesis:
- Chemical Industry : It is utilized in the production of specialty chemicals and advanced materials due to its reactivity and functional groups. Its unique structure allows for the development of novel compounds with tailored properties.
Case Studies
- Anticancer Study : In vitro studies demonstrated that this compound derivatives significantly inhibited cancer cell growth compared to standard treatments like combretastatin A4. The lead compound TR187 showed remarkable efficacy against resistant cancer cell lines .
- Neuroprotection Research : A study explored the effects of benzofuran derivatives on potassium channels, revealing potential applications in neuroprotection. These findings suggest that modifications to the benzofuran structure could enhance therapeutic efficacy in neurological disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between 7-Bromo-2-tert-butyl-benzofuran and related compounds:
Substituent Position and Electronic Effects
- In contrast, bromine at position 7 (as in this compound) may alter steric and electronic profiles, though direct comparisons are lacking.
- tert-Butyl vs.
Functional Group Contributions
- Sulfinyl and Chalcone Moieties : Ethylsulfinyl at position 3 (e.g., ) and chalcone derivatives (e.g., ) exhibit strong antitumor and antifungal activities due to polar interactions and π-π stacking.
- Carboxylate Esters : Ethyl carboxylate at position 2 () introduces polarity and planar geometry, facilitating crystallographic studies and drug-receptor interactions.
Research Findings and Implications
Substituent Flexibility : Bromine position and side-chain modifications significantly impact biological activity. For instance, chalcone-linked bromobenzofurans show promise in antitumor research , while sulfinyl derivatives are potent antifungals .
Structural Insights : Crystal structures of ethylsulfinyl analogs () reveal halogen bonding and sulfinyl oxygen interactions, critical for molecular docking.
Synthetic Utility : 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran () serves as a key intermediate, highlighting the role of dihydro backbones in simplifying synthesis.
Preparation Methods
Starting Material Selection
The synthesis often begins with a 2-hydroxyphenol derivative substituted with a tert-butyl group or a precursor that can be transformed into a tert-butyl substituent at the 2-position. For example, 2-hydroxy-4-tert-butylphenol or similar compounds can be used as starting points.
Cyclization to Form the Benzofuran Ring
The cyclization step involves intramolecular nucleophilic attack of the phenolic oxygen on a suitable side chain, often an α,β-unsaturated aldehyde or acid derivative bearing the tert-butyl group. This can be catalyzed by bases such as potassium carbonate (K2CO3) in organic solvents like chloroform or acetonitrile at elevated temperatures (e.g., 60°C).
Optimization of Reaction Conditions
- Solvents: Dichloromethane, chloroform, toluene, or acetonitrile are preferred solvents depending on the step.
- Temperature: Bromination is often done at 0°C to room temperature; cyclization typically requires heating to 60-80°C.
- Catalysts and Bases: Potassium carbonate is commonly used as a base; diphenylprolinol TMS ether has been used as an organocatalyst in some cyclization reactions.
- Purification: Flash chromatography using petroleum ether/ethyl acetate mixtures (ratios from 50:1 to 200:1) is standard for isolating pure products.
Representative Data Table of Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | N-bromosuccinimide (NBS), CH2Cl2 | 0°C to room temp | 2 hours | 81 | Selective bromination at 7-position |
| Cyclization | 2-bromophenol derivative + α,β-unsaturated aldehyde, K2CO3, diphenylprolinol TMS ether | 60°C | 48 hours | 85 | Base-mediated intramolecular cyclization |
| Purification | Flash chromatography (petroleum ether/ethyl acetate) | Ambient | - | - | Product isolated as yellow oil |
Alternative Synthetic Routes and Related Research Findings
Tandem Cyclization Strategies: Recent advances include DMAP-mediated cascade cyclizations that efficiently form benzofuran rings with high yields (>95%), though these are more focused on aminobenzofuran derivatives rather than tert-butyl substituted ones.
Use of Acyl Sulfonates and Mixed Anhydrides: Some patents describe the preparation of benzofurans via conversion of 2-hydroxybenzaldehyde derivatives with carboxylic acid derivatives, followed by cyclization under reflux conditions. These methods allow introduction of various substituents, including tert-butyl groups, through appropriate acid derivatives.
Sonogashira Coupling and Stille Coupling: For more complex benzofuran derivatives, palladium-catalyzed cross-coupling reactions have been employed to introduce substituents at specific positions on the benzofuran ring, though these methods are more relevant for functionalization after initial ring formation.
Summary of Key Research Findings
- Bromination of phenol derivatives using NBS is efficient and regioselective for introducing bromine at the 7-position of benzofuran precursors.
- Base-mediated intramolecular cyclization of 2-bromophenol derivatives with α,β-unsaturated aldehydes provides a robust route to 2-substituted benzofurans, including tert-butyl substitution at the 2-position.
- Reaction conditions such as solvent choice, temperature, and catalyst/base selection critically influence yields and purity.
- Alternative methods involving acyl sulfonates and mixed anhydrides offer synthetic flexibility for benzofuran derivatives but require careful optimization.
- The overall synthetic approach balances regioselective bromination and efficient ring closure to afford this compound in good yield and purity.
This detailed analysis consolidates diverse research insights and patent literature to provide a comprehensive understanding of the preparation methods for this compound. The methods emphasize strategic bromination and base-catalyzed cyclization, supported by optimized reaction parameters and purification techniques.
Q & A
Q. What are the common synthetic routes for preparing 7-bromo-2-tert-butyl-benzofuran, and what challenges arise during synthesis?
Methodological Answer: The synthesis of brominated benzofurans typically involves halogenation or cross-coupling reactions. For example, bromination of the benzofuran core using reagents like N-bromosuccinimide (NBS) under controlled conditions is a standard approach . However, challenges include low yields due to steric hindrance from the bulky tert-butyl group and competing side reactions. Evidence from analogous compounds (e.g., 2-bromo-7-HBF) highlights the need for optimized reaction parameters, such as temperature control (e.g., 0–25°C) and stoichiometric adjustments to minimize byproducts .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity (e.g., tert-butyl protons appear as a singlet at ~1.3 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., CHBrO for this compound).
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C-Br stretch at ~560 cm) .
Q. How can researchers screen the biological activity of this compound?
Methodological Answer: Preliminary screening involves:
- In vitro assays : Antimicrobial activity via broth microdilution (MIC determination) or cytotoxicity using MTT assays against cancer cell lines.
- Enzyme inhibition studies : Testing against targets like kinases or oxidases, with IC calculations.
Benzofuran derivatives often require solubility optimization in DMSO or PEG-based vehicles for biological testing .
Advanced Research Questions
Q. How can synthetic methods be optimized to improve yields of this compound?
Methodological Answer: Advanced strategies include:
- Protecting group chemistry : Temporarily masking reactive sites (e.g., using silyl ethers) to direct bromination to the desired position .
- Catalytic systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acid derivatives to introduce bromine selectively.
- Flow chemistry : Enhanced mixing and temperature control to mitigate steric effects from the tert-butyl group.
Evidence from 5-bromo-7-methylbenzofuran derivatives suggests yields can improve from <50% to >80% with optimized catalysts .
Q. How do structural modifications influence the reactivity and stability of this compound?
Methodological Answer:
- Crystallographic analysis : X-ray diffraction reveals steric and electronic effects. For example, the tert-butyl group induces torsional strain, reducing planarity and altering π-π stacking interactions .
- Computational modeling : DFT calculations predict reaction pathways (e.g., bromine substitution preferences) and stability under thermal or oxidative stress .
Q. What advanced techniques resolve contradictions in reported biological data for benzofuran derivatives?
Methodological Answer:
- Metabolite profiling : LC-MS/MS to identify active metabolites vs. parent compounds.
- Target deconvolution : CRISPR-Cas9 screens or proteomics to pinpoint molecular targets, addressing discrepancies in mechanism-of-action studies .
Q. How does this compound interact with environmental surfaces, and what analytical methods quantify its adsorption?
Methodological Answer:
- Microspectroscopic imaging : Raman or AFM to map adsorption on silica or polymer surfaces.
- Thermogravimetric analysis (TGA) : Measures desorption kinetics under varying humidity/temperature.
Studies on indoor surface chemistry emphasize the role of hydroxyl groups on substrates in stabilizing adsorbed benzofurans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
